molecular formula C13H13N3O4S B5518055 ethyl {[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetate

ethyl {[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetate

Cat. No.: B5518055
M. Wt: 307.33 g/mol
InChI Key: QLMQRYKDGADRLZ-UHFFFAOYSA-N
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Description

Ethyl {[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetate is a useful research compound. Its molecular formula is C13H13N3O4S and its molecular weight is 307.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.06267708 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Properties and Hydrolysis Reactions

Studies on related compounds, such as the catalytic hydrolysis of esters, provide insights into the potential use of ethyl {[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetate in catalytic processes. For example, the catalysis of ester hydrolysis by imidazole derivatives has been shown to be significant, offering a partial explanation of enzymatic hydrolysis mechanisms (Bender & Turnquest, 1957). This suggests that this compound could play a role in similar catalytic processes, possibly related to enzymatic mimicking or synthetic hydrolysis reactions.

Electropolymerization and Electrochromic Properties

Another area of potential application is in the field of electropolymerization and electrochromic materials. Compounds containing nitrophenyl and imidazole groups have been investigated for their electrochemical and electrochromic properties. For instance, novel donor–acceptor type monomers have shown promising electrochemical activity, suggesting that derivatives like this compound could be valuable in developing new electrochromic materials with tailored properties (Hu et al., 2013).

Synthetic Utility in Heterocyclic Chemistry

The synthetic versatility of compounds structurally related to this compound is evident in heterocyclic chemistry. Research has shown that derivatives of ethyl acetate and imidazole can be used to synthesize a wide range of polyfunctionally substituted heterocyclic compounds, indicating potential routes for the synthesis of complex molecules with pharmaceutical or material science applications (Mohareb & Sherif et al., 2004).

Antimicrobial and Antioxidant Activities

Compounds with structural similarities to this compound have demonstrated significant antimicrobial and antioxidant activities. For example, ethyl 2-[aryl(thiazol-2-yl)amino]acetates showed high inhibition towards enzymes in studies, suggesting the potential of related compounds in developing new antimicrobial and antioxidant agents (Babar et al., 2017).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological system they interact with .

Safety and Hazards

The safety and hazards of a specific compound depend on its exact structure and properties. For example, ethyl acetate, a related compound, is classified as a highly flammable liquid and vapor. It may cause serious eye irritation and may cause drowsiness or dizziness .

Future Directions

Imidazole and its derivatives have a broad range of chemical and biological properties, making them an important area of research . Future challenges include developing more efficient synthesis methods and exploring new applications .

Properties

IUPAC Name

ethyl 2-[[5-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-2-20-12(17)8-21-13-14-7-11(15-13)9-3-5-10(6-4-9)16(18)19/h3-7H,2,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMQRYKDGADRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.